molecular formula C21H21N3O3S B6545435 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide CAS No. 946202-36-4

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide

Cat. No. B6545435
CAS RN: 946202-36-4
M. Wt: 395.5 g/mol
InChI Key: YIOVFRXFBBEARX-UHFFFAOYSA-N
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Description

“N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” is a compound that belongs to the class of pyridazinone derivatives . Pyridazinone and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been used in various fields, including medicinal chemistry and agrochemicals .


Synthesis Analysis

The synthesis of pyridazinone derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” consists of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a benzamide group . The pyridazinone ring is connected to the benzamide group through a phenyl group .


Chemical Reactions Analysis

Pyridazinone derivatives are highly reactive and can be easily functionalized at various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide” include a molecular weight of 427.48, a molecular formula of C21 H21 N3 O5 S, and a polar surface area of 88.7 .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide involves a heterocyclic system, which often correlates with biological activities. Specifically, this compound demonstrates potent anti-inflammatory effects both in vitro and in vivo. Additionally, it exhibits promising antioxidant properties, including scavenging activity against α, α-diphenyl-β-picrylhydrazyl and inhibition of lipid peroxidation .

Chalcone Derivatives and Chemotherapeutic Potential

Chalcones, such as the precursor compound in the synthesis of our target, are known for their diverse biological efficiency. They possess antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects. The compound we’re analyzing shares structural features with chalcones, making it an interesting candidate for further investigation in chemotherapeutic applications .

Pyrimidine-2-Thiol Derivatives and Drug Development

The novel pyrimidine-2-thiol derivatives derived from our compound offer exciting prospects. Pyrimidines are essential components in drug design due to their prevalence in bioactive molecules. Investigating the pharmacological properties of these derivatives could lead to valuable insights for drug development .

Pyrazole and Pyran Derivatives

By utilizing the intermediate compound, researchers can synthesize pyrazole and pyran derivatives. These heterocyclic structures have been associated with various biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. Exploring the potential of these derivatives could open up new avenues for drug discovery .

Alkynyl Heterocycles and Pyridine N-Imine Reactions

Interestingly, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine. This reaction pathway provides a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Investigating the reactivity of our compound in such reactions may yield novel derivatives with unique properties .

Isosteric Replacement and Pharmacokinetics

The thiophene moiety in our compound serves as an isostere for benzene. Isosteric replacements can significantly impact pharmacokinetics, as demonstrated by the antidepressant drug Viloxazine. Understanding the effects of this moiety substitution could enhance drug design and optimization .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-9-8-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOVFRXFBBEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide

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